molecular formula C16H12N2O5S B2881715 Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate CAS No. 448208-12-6

Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate

Cat. No.: B2881715
CAS No.: 448208-12-6
M. Wt: 344.34
InChI Key: URGAGTDFDLIGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

The molecular formula of Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate is C16H12N2O5S . Its average mass is 344.342 Da and its monoisotopic mass is 344.046692 Da .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Scientific Research Applications

Synthesis and Pro-apoptotic Effects in Cancer Research

Quinolin-8-yl derivatives, including sulfonamide fragments, have been synthesized and evaluated for their anti-cancer activities against various cancer cell lines. These compounds have shown significant effects in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes, suggesting their potential as therapeutic agents in cancer treatment. Activation of these apoptotic pathways is believed to be mediated through the phosphorylation of p38 and ERK, highlighting the compound's mechanism of action at the molecular level (Cumaoğlu et al., 2015).

KDR Kinase Inhibition for Cancer Therapy

The compound has been involved in the synthesis of novel classes of KDR kinase inhibitors, demonstrating its utility in drug discovery targeting cancer. The synthesis process has yielded key intermediates that are crucial for the preparation of target compounds, indicating its role in developing potential therapeutic agents for cancer treatment through the inhibition of kinase activity (Kuethe et al., 2005).

Neuropsychiatric and Neurological Disorder Treatment

Research on quinolin-8-yl derivatives has led to the discovery of multifunctional drug candidates with potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors. These compounds have shown good antipsychotic efficacy in vivo and are being developed for the treatment of neuropsychiatric and neurological disorders. This highlights the compound's relevance in addressing complex mental health conditions through oral bioavailability and multifunctional pharmacological actions (Li et al., 2014).

Antibacterial Agents Targeting Gram-Negative Pathogens

Quinolin-8-yl derivatives have also been identified as potent antibacterial agents, particularly against Gram-negative pathogens such as Yersinia pseudotuberculosis and Chlamydia trachomatis. These compounds target both extracellular and intracellular pathogens, showcasing their potential as effective antibacterial agents in treating infections caused by these bacteria (Enquist et al., 2012).

Properties

IUPAC Name

quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c1-11-7-8-13(18(19)20)10-15(11)24(21,22)23-14-6-2-4-12-5-3-9-17-16(12)14/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGAGTDFDLIGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.